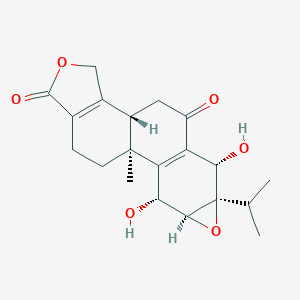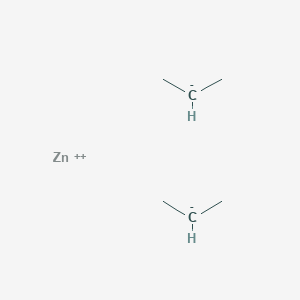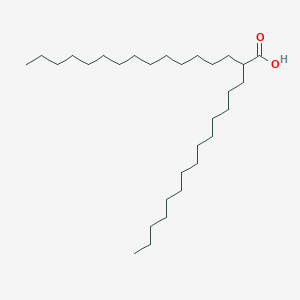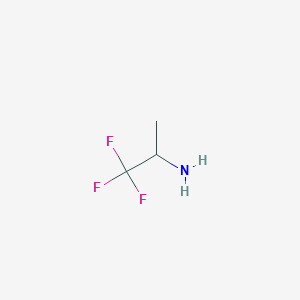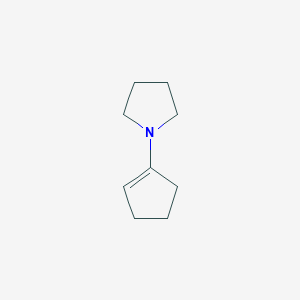
1-Pyrrolidino-1-cyclopentene
Descripción general
Descripción
1-Pyrrolidino-1-cyclopentene is a chemical compound that is part of a broader class of cyclopentene derivatives. These compounds are characterized by a five-membered ring structure with one or more pyrrolidine groups attached. The interest in such compounds is due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 1-pyrrolidino-1-cyclopentene involves various catalytic and cycloaddition reactions. For instance, the Silver(I)-Ferrophox catalyzed enantioselective desymmetrization of cyclopentenedione is a method used to create highly functionalized enantioenriched bicyclic pyrrolidine derivatives, which could be structurally related to 1-pyrrolidino-1-cyclopentene . Additionally, the Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes represents another synthetic approach that could potentially be adapted for the synthesis of 1-pyrrolidino-1-cyclopentene derivatives .
Molecular Structure Analysis
The molecular structure of 1-pyrrolidino-1-cyclopentene and its derivatives is characterized by the presence of a pyrrolidine ring fused to a cyclopentene moiety. The structural analysis of these compounds is crucial for understanding their reactivity and properties. For example, the study of cyclo pyridine pyrrole, a large porphyrin analogue, reveals the importance of conformational dynamics in determining the properties of such macrocycles . This insight could be relevant when considering the conformational flexibility of 1-pyrrolidino-1-cyclopentene.
Chemical Reactions Analysis
The reactivity of 1-pyrrolidino-1-cyclopentene derivatives can be inferred from related compounds. Cyclopenta[c]pyridine derivatives, for instance, are formed from reactions between pyrroles and dibromo compounds, indicating that the pyrrolidine ring can participate in ring expansion reactions . Moreover, the catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis suggests that 1-pyrrolidino-1-cyclopentene could also be synthesized or modified through similar redox processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-pyrrolidino-1-cyclopentene derivatives can be diverse. For example, the photophysical and electrochemical properties of cycloalkeno[c]pyridine derivatives have been studied, showing distinct absorption peaks and photoluminescence, which could be indicative of the properties of 1-pyrrolidino-1-cyclopentene as well . Additionally, the synthesis of poly(N-hexyl-cyclopenta[c]pyrrole) demonstrates the potential of these compounds to form soluble and redox-conducting polymers, suggesting that 1-pyrrolidino-1-cyclopentene might also be used in the development of novel materials10.
Aplicaciones Científicas De Investigación
- Summary of the Application: 1-Pyrrolidino-1-cyclopentene is used in the total synthesis of halichlorine, pinnaic acid, and tauropinnaic acid . These compounds are marine natural products characterized by a highly functionalized azaspiro[4.5]decane ring system .
- Methods of Application: The synthesis begins with 1-Pyrrolidino-1-cyclopentene, from which an intermediate possessing the three contiguous stereocenters of the natural products is synthesized in just four steps . Olefin cross metathesis followed by a hydrogenation/hydrogenolysis reaction stereoselectively forms the piperidine ring .
- Results or Outcomes: The described route provided access to all three compounds from a common, late-stage intermediate . Halichlorine selectively inhibits the induced expression of vascular cell adhesion molecule 1, which is expected to be useful for the treatment of some inflammatory diseases . Both pinnaic acid and tauropinnaic acid exhibit inhibitory activity toward cytostolic phospholipase A2, which may also give these compounds anti-inflammatory properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopenten-1-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSFYBXUYHNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884356 | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidino-1-cyclopentene | |
CAS RN |
7148-07-4 | |
| Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentenylpyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

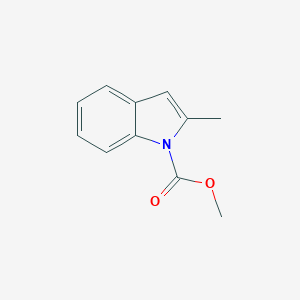
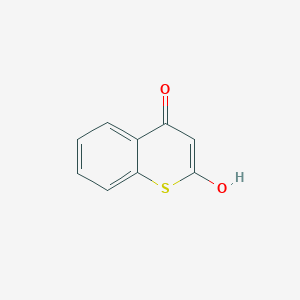
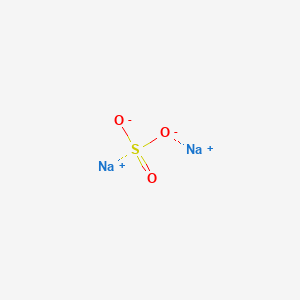
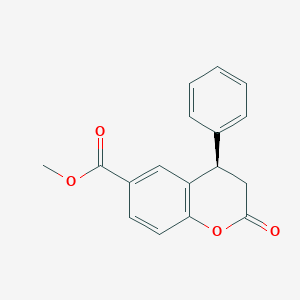

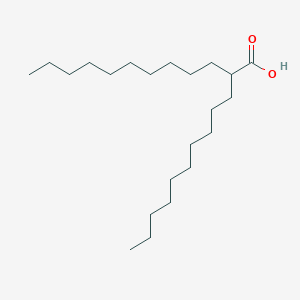
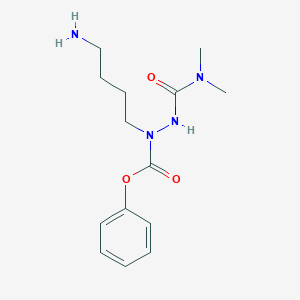
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
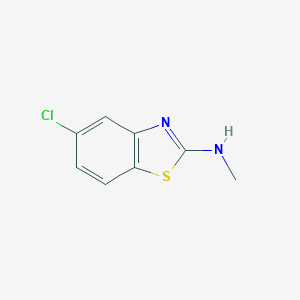
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
